Methyl 2-chloro-3-nitrobenzoate
Overview
Description
Methyl 2-chloro-3-nitrobenzoate is a chemical compound with the molecular formula C8H6ClNO4 . It has a molecular weight of 215.59 . The compound is solid in its physical form .
Synthesis Analysis
Methyl 2-chloro-3-nitrobenzoate can be synthesized from 2-chloro-3-nitrobenzoic acid and methanol . The reaction involves the use of concentrated sulfuric acid as a catalyst . The synthesis process is typically carried out under reflux conditions . The yield of the reaction can vary depending on the specific conditions and reagents used .Molecular Structure Analysis
The molecular structure of Methyl 2-chloro-3-nitrobenzoate consists of a benzene ring substituted with a chlorine atom, a nitro group, and a methyl ester group . The InChI code for this compound is1S/C8H6ClNO4/c1-14-8(11)5-3-2-4-6(7(5)9)10(12)13/h2-4H,1H3
. Chemical Reactions Analysis
Methyl 2-chloro-3-nitrobenzoate, like other nitro compounds, can undergo various chemical reactions. Nitration is one such reaction, which involves the substitution of an NO2 group for one of the hydrogen atoms on the benzene ring . This reaction is typically facilitated by a mixture of concentrated nitric and sulfuric acids .Physical And Chemical Properties Analysis
Methyl 2-chloro-3-nitrobenzoate has a density of 1.4±0.1 g/cm3 . It has a boiling point of 319.5±22.0 °C at 760 mmHg . The compound is solid in its physical form . Its flash point is 147.0±22.3 °C .Scientific Research Applications
Synthesis of Agrochemicals and Pharmaceuticals
Detection and Quantification of Genotoxic Impurities
Methyl 2-chloro-3-nitrobenzoate and its derivatives are critical in the pharmaceutical industry, particularly in the detection and quantification of genotoxic impurities in drug substances. A study developed and validated an HPLC method for simultaneous detection and quantification of methyl 2-(chloromethyl)-3-nitrobenzoate (MCN) and other related compounds as genotoxic impurities in lenalidomide, an important anticancer drug. This research underscores the importance of methyl 2-chloro-3-nitrobenzoate derivatives in ensuring the safety and efficacy of pharmaceuticals (Kishore Gaddam et al., 2020).
Chemical Analysis and Solubility Studies
The compound's analytical applications are demonstrated through its use in the quantitative determination of 2-methyl-3-nitrobenzoic acid by gas chromatography, where it's esterified for analysis. This application is significant for monitoring the purity and analyzing research and production materials, offering insights into practical and reliable analytical methods (K. Xue & Z. Nan, 2002).
Additionally, the solubility of 2-methyl-3-nitrobenzoic acid in various solvents has been measured, providing valuable data for the Abraham model solute descriptors. This research aids in predicting the solubility of the compound in additional organic solvents, which is crucial for its application in synthesis and formulation processes (Erin Hart et al., 2017).
Material Science and Nanotechnology
In material science and nanotechnology, methyl 2-chloro-3-nitrobenzoate's derivatives have been explored for their potential in creating new materials with unique properties. For instance, the synthesis and characterization of silver(I) complexes involving chloro and nitrobenzoate ligands have been studied for their cytotoxic properties. Such research opens up possibilities for the compound's application in developing new materials with potential biomedical applications (Nong Wang & Qi Shi, 2011).
Safety And Hazards
Methyl 2-chloro-3-nitrobenzoate is associated with certain hazards. It has been assigned the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound’s hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .
Future Directions
The future directions for the study and application of Methyl 2-chloro-3-nitrobenzoate could involve further exploration of its synthesis, reactivity, and potential uses. As of now, it is primarily used for research purposes . Further studies could also explore its properties and potential applications in various fields of chemistry.
properties
IUPAC Name |
methyl 2-chloro-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-14-8(11)5-3-2-4-6(7(5)9)10(12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCQPBVZKBEHNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20968315 | |
Record name | Methyl 2-chloro-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20968315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-3-nitrobenzoate | |
CAS RN |
53553-14-3 | |
Record name | Methyl 2-chloro-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20968315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.